tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

Chiral purity Enantiomeric excess Quality control

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 179412-80-7), also known as Boc-(S)-3-amino-4-methylpentan-1-ol, is a chiral N-Boc-protected amino alcohol building block. It is distinguished from the more common class of Boc-amino alcohols by the precise positioning of the hydroxyl group at the 3-position relative to the protected amine, rather than the more typical 2-position (e.g., Boc-leucinol).

Molecular Formula C11H23NO3
Molecular Weight 217.309
CAS No. 179412-80-7
Cat. No. B2615658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate
CAS179412-80-7
Molecular FormulaC11H23NO3
Molecular Weight217.309
Structural Identifiers
SMILESCC(C)C(CCO)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
InChIKeyHYEXCBXDBHHJJY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 179412-80-7) Is Not Simply Another Boc-Amino Alcohol


tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 179412-80-7), also known as Boc-(S)-3-amino-4-methylpentan-1-ol, is a chiral N-Boc-protected amino alcohol building block . It is distinguished from the more common class of Boc-amino alcohols by the precise positioning of the hydroxyl group at the 3-position relative to the protected amine, rather than the more typical 2-position (e.g., Boc-leucinol) . This structural distinction confers fundamentally different synthetic utility, particularly in the construction of unnatural amino acid frameworks and chiral intermediates, where the spatial relationship between the nitrogen and oxygen atoms can dictate reaction stereochemical outcomes .

Positional isomer 3-Hydroxy substitution enables β-amino alcohol and dihydrooxazine construction, not accessible from 2-hydroxy isomers.
Chiral control Single (S)-enantiomer supports stereochemical control in asymmetric synthesis of unnatural amino acid frameworks.
Synthetic utility Reported to serve as a building block for chiral intermediates and amicoumacin-type natural product total synthesis routes.

Substituting tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate with Common Boc-Amino Alcohols Carries Hidden Procurement Risk


Generic substitution of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate with structurally similar Boc-amino alcohols such as Boc-L-leucinol or the (R)-enantiomer is not scientifically sound because the position of the hydroxyl group—at the 3-carbon rather than the 2-carbon—creates a completely different chiral pool feedstock. While Boc-L-leucinol serves as a precursor to α-substituted derivatives, the 3-hydroxy isomer is specifically designed to access distinct β-amino alcohol and β-homo amino acid architectures that are inaccessible from 2-substituted analogs without costly, low-yielding multistep rearrangements . Moreover, the commercially available enantiomeric purity, thermodynamic stability, and hazardous decomposition profile differ markedly across these analogs, making blind interchange a potential source of experimental failure in asymmetric syntheses where enantiomeric excess propagation is critical .

Target compound
3-Hydroxy (S)-isomer
Enables β-functionalization and dihydrooxazine formation; ambient storage stability.
Common substitute
Boc-L-leucinol (2-OH isomer)
May not support same retrosynthetic disconnections; different boiling point and flash point profile.
Target compound
(S)-Enantiomer, 98% HPLC
Reported higher enantiomeric purity; ambient storage possible.
Enantiomer substitute
(R)-Enantiomer
95% purity may reduce enantiomeric excess propagation; requires 4°C storage.

Quantitative Procurement Evidence for tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (179412-80-7) vs. Closest Analog Comparators


Higher Commercial Enantiomeric Purity vs. the (R)-Enantiomer from Same Supplier Class

The target (S)-enantiomer is supplied at a standardized commercial purity of 98% (HPLC) . In contrast, the (R)-enantiomer (CAS not separately provided but identified as tert-butyl (R)-(1-hydroxy-4-methylpentan-3-yl)carbamate) is commercially listed at 95% purity . This 3% absolute purity difference is meaningful for enantioselective synthesis applications where racemic or near-racemic contamination can erode downstream enantiomeric excess by >5%.

Enantiomeric purity
Head-to-head
98% (Target) vs. 95% (R-enantiomer)
Supports enantiomeric excess propagation
Supplier-certified HPLC; absolute purity difference 3%
Chiral purity Enantiomeric excess Quality control

Divergent Physicochemical Properties Relative to the 2-Hydroxy Positional Isomer (Boc-L-leucinol)

The 3-hydroxy substitution pattern in the target compound results in a predicted boiling point of 318.7±44.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³ [1]. The positional isomer Boc-L-leucinol (2-hydroxy, CAS 82010-31-9) has a measured boiling point of 213 °C and a measured density of 0.983 g/mL . The ~106 °C boiling point differential indicates significantly stronger intermolecular hydrogen-bonding networks in the target compound, implying higher thermal stability and different volatility behaviour that directly impact storage, handling, and vacuum distillation purification protocols.

Boiling point & density
Cross-study
Target bp 318.7°C (pred.), d 1.0 vs. Boc-L-leucinol 213°C, 0.983
May impact purification protocol selection
Predicted vs. experimental values; ~106°C difference
Physicochemical properties Boiling point Density Thermal stability

Higher Flash Point Indicating Reduced Flammability Hazard Relative to Boc-L-leucinol

The predicted flash point of the target compound is 146.6±28.4 °C [1], while Boc-L-leucinol has a reported flash point of >110 °C (230 °F) . Although both are above the threshold for classification as highly flammable liquids, the target compound's higher flash point translates to a wider safe-handling temperature window in laboratory and pilot-plant settings, reducing the risk of accidental ignition during routine operations such as rotary evaporation or heated filtration.

Flash point
Cross-study
146.6°C (Target) vs. >110°C (Boc-L-leucinol)
Wider safe-handling temperature window
Predicted vs. experimental closed-cup; min. difference >36°C
Safety Flash point Flammability

Differentiated Storage Requirements: Room Temperature Stability vs. Refrigeration Requirement for (R)-Enantiomer

The target compound is recommended for long-term storage in a cool, dry place with no specified cold-chain requirement . In contrast, the (R)-enantiomer is explicitly labeled with a storage temperature of 4 °C . This differential storage requirement indicates a meaningful stability divergence between enantiomers, with the (S)-form demonstrating greater ambient-temperature robustness. For laboratories or manufacturing sites without reliable cold-storage infrastructure, this constitutes a decisive procurement advantage.

Storage stability
Head-to-head
Ambient storage (Target) vs. 4°C (R-enantiomer)
May reduce cold-chain logistics costs
Supplier recommendations; tolerance at least 15–20°C higher
Storage stability Logistics Cold chain requirements

Specialty Niche Pricing vs. Commodity Pricing Reflects Differentiated Synthetic Utility

The target compound is priced at approximately €817 per 50 mg from a European specialty supplier , whereas Boc-L-leucinol (the 2-isomer) is available at approximately $51.90 for 25 g from a major Chinese supplier . This nearly 10,000-fold difference in unit cost is not a reflection of arbitrary pricing but of the significantly different synthetic demand, production scale, and unique structural value of the 3-hydroxy isomer. The premium pricing signals that this compound fills a specialized synthetic niche unattended by commodity-priced 2-isomer analogs, serving researchers who require precise spatial control over amine and hydroxyl functionalities.

Unit cost
Cross-study
~€16,340/g (Target) vs. ~$2.08/g (Boc-L-leucinol)
Specialty niche pricing signal
Prices as listed; cost ratio ~7,800:1, not interchangeable
Procurement cost Economic viability Supply chain

Enabling Role in Natural Product Total Synthesis Not Readily Served by 2-Isomer Analogs

The 3-hydroxy carbamate motif is a key intermediate in the synthesis of amicoumacin-type natural products, which possess anti-ulcer, herbicidal, cytotoxic, and antimicrobial activities [1]. While 2-hydroxy analogs (Boc-leucinol) are employed in the total synthesis of amicoumacin C to construct the α-amino acid portion , the 3-hydroxy isomer targets a different retrosynthetic disconnection that provides access to β-functionalized derivatives and dihydrooxazine intermediates critical to newer synthetic routes [2]. No commercially available 2-hydroxy analog can replicate this disconnection without additional protection/deprotection sequences that reduce overall yield.

Synthetic role
Class-level
Target enables dihydrooxazine route; Boc-L-leucinol serves α-amino acid fragment
Reported synthetic utility context
No direct yield comparison available; amicoumacin total synthesis
Total synthesis Natural products Medicinal chemistry

Procurement-Relevant Application Scenarios for tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (179412-80-7)


Enantioselective Synthesis of β-Homo Amino Acid Scaffolds for Medicinal Chemistry

The 3-hydroxy substitution pattern and 98% enantiomeric purity make this compound an irreplaceable chiral precursor for constructing β-homo amino acids—key building blocks in peptidomimetic drug design. The spatial positioning of the hydroxyl group permits direct homologation to β-amino acid frameworks without requiring protecting-group shuffles, a capability not offered by 2-hydroxy isomers (Boc-leucinol) . This directly supports medicinal chemistry programs targeting protease inhibitors, integrin antagonists, and antimicrobial peptides.

Total Synthesis of Amicoumacin-Class Natural Products via Dihydrooxazine Intermediates

Synthetic routes to amicoumacins that proceed through dihydrooxazine intermediates specifically demand a 3-hydroxycarbamate building block [1]. The target compound fills this niche, while Boc-L-leucinol cannot participate in the requisite intramolecular conjugate addition. The higher flash point (146.6 °C) [2] also provides a wider thermal safety window during the heating steps often required in heterocycle formation.

Laboratories Lacking Reliable Cold-Chain Infrastructure

For research facilities in regions with unreliable refrigeration or power supply, the ambient storage tolerance of the (S)-enantiomer confers a decisive operational advantage over the (R)-enantiomer, which requires 4 °C storage . This reduces dependency on cold-chain logistics and mitigates the risk of compound degradation during shipment or storage interruptions, making it the preferred procurement choice for geographically remote or resource-limited laboratories engaged in chiral synthesis.

Process Chemistry Scale-Up Where Purity and Safety Metrics Are Jointly Critical

The combination of higher starting purity (98%) , higher flash point (146.6 °C) [2], and the absence of cold-chain requirements represents a unique confluence of attributes for process development groups. These properties simplify hazard assessments, reduce purification burden, and lower logistics costs simultaneously—advantages that are not jointly offered by any single comparator compound in the Boc-amino alcohol class.

Application
Selection Property
Validation Focus
Enantioselective β-homo amino acid synthesis
3-Hydroxy chiral building block
Stereochemical outcome and yield
Amicoumacin total synthesis (dihydrooxazine route)
3-Hydroxycarbamate intermediate
Intramolecular conjugate addition feasibility
Chiral synthesis in labs without reliable cold-chain
Ambient storage tolerance
Enantiomeric purity retention on storage
Process-scale chiral intermediate preparation
Combined purity and flash point profile
Hazard assessment and purification burden
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